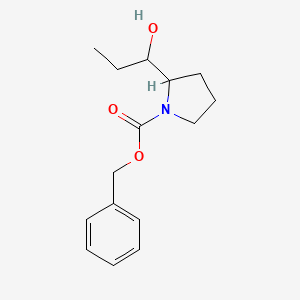![molecular formula C14H26N2O4 B14289950 4,10-Bis[(oxiran-2-yl)methyl]-1,7-dioxa-4,10-diazacyclododecane CAS No. 120107-68-8](/img/structure/B14289950.png)
4,10-Bis[(oxiran-2-yl)methyl]-1,7-dioxa-4,10-diazacyclododecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,10-Bis[(oxiran-2-yl)methyl]-1,7-dioxa-4,10-diazacyclododecane is a complex organic compound characterized by the presence of oxirane (epoxide) groups and a diazacyclododecane ring structure. This compound is of significant interest in various fields of chemistry and materials science due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,10-Bis[(oxiran-2-yl)methyl]-1,7-dioxa-4,10-diazacyclododecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a diazacyclododecane derivative with an epoxide-containing reagent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like tertiary amines or metal complexes to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
4,10-Bis[(oxiran-2-yl)methyl]-1,7-dioxa-4,10-diazacyclododecane undergoes various types of chemical reactions, including:
Oxidation: The epoxide groups can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the epoxide groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide rings, leading to the formation of new carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or peracids, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve mild to moderate temperatures and the use of solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide groups can yield diols, while nucleophilic substitution can produce a variety of substituted derivatives .
科学的研究の応用
4,10-Bis[(oxiran-2-yl)methyl]-1,7-dioxa-4,10-diazacyclododecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for studying biological processes.
作用機序
The mechanism of action of 4,10-Bis[(oxiran-2-yl)methyl]-1,7-dioxa-4,10-diazacyclododecane involves its ability to react with various nucleophiles. The epoxide groups are highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity underlies its use in cross-linking reactions and the modification of polymers and biomolecules .
類似化合物との比較
Similar Compounds
Bisphenol F diglycidyl ether: Similar in structure due to the presence of epoxide groups and aromatic rings.
1,4-Butanediol diglycidyl ether: Contains two epoxide groups and a butane backbone.
Oxiranyl boronic acid MIDA ester: Features an oxirane ring and boronic acid ester functionality.
Uniqueness
4,10-Bis[(oxiran-2-yl)methyl]-1,7-dioxa-4,10-diazacyclododecane is unique due to its diazacyclododecane ring structure, which imparts distinct reactivity and properties compared to other epoxide-containing compounds. This uniqueness makes it valuable in specialized applications where specific reactivity and structural features are required .
特性
CAS番号 |
120107-68-8 |
|---|---|
分子式 |
C14H26N2O4 |
分子量 |
286.37 g/mol |
IUPAC名 |
4,10-bis(oxiran-2-ylmethyl)-1,7-dioxa-4,10-diazacyclododecane |
InChI |
InChI=1S/C14H26N2O4/c1-5-17-7-3-16(10-14-12-20-14)4-8-18-6-2-15(1)9-13-11-19-13/h13-14H,1-12H2 |
InChIキー |
BHMFEGRBUCTZTB-UHFFFAOYSA-N |
正規SMILES |
C1COCCN(CCOCCN1CC2CO2)CC3CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14289870.png)
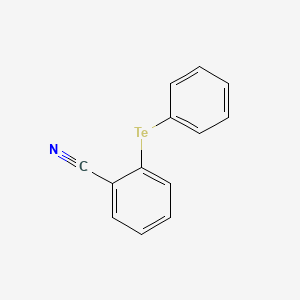

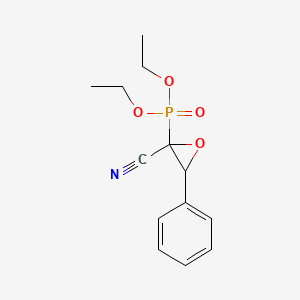
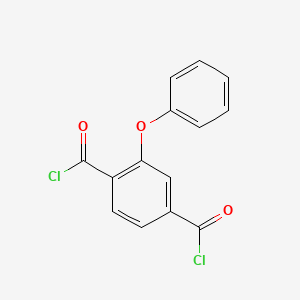

![(2,3,4-Trimethoxyphenyl)[2,4,6-tris(benzyloxy)phenyl]methanone](/img/structure/B14289907.png)
![5-Chloro-1-ethenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14289914.png)
![1-{[(Benzyloxy)carbonyl]oxy}-2-methylpyridin-1-ium chloride](/img/structure/B14289922.png)
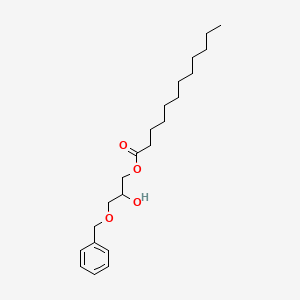
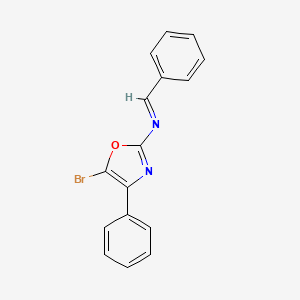
![Propan-2-yl [(chlorosulfanyl)methyl]carbamate](/img/structure/B14289944.png)
![1-[(5-Methyl-6-oxo-6H-1,3,4-oxadiazin-2-yl)methyl]pyridin-1-ium](/img/structure/B14289945.png)
